molecular formula C13H11N3O4S B11054305 8-Methyl-5-oxo-5,6-dihydropyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide

8-Methyl-5-oxo-5,6-dihydropyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide

Cat. No.: B11054305
M. Wt: 305.31 g/mol
InChI Key: LKQAARSXOHMVLF-UHFFFAOYSA-N
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Description

8-Methyl-5-oxo-5,6-dihydropyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide is a heterocyclic compound with a complex structure that includes a pyrido[2,3-b][1,5]benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-oxo-5,6-dihydropyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrido[2,3-b][1,5]benzoxazepine Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline, with a dihydropyridine derivative under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrido ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In organic synthesis, 8-Methyl-5-oxo-5,6-dihydropyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It can be explored for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Research into its pharmacokinetics and pharmacodynamics could reveal new therapeutic uses.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 8-Methyl-5-oxo-5,6-dihydropyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-b][1,5]benzoxazepine Derivatives: These compounds share the core structure but differ in the substituents attached to the ring system.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

8-Methyl-5-oxo-5,6-dihydropyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide is unique due to the combination of its heterocyclic core and the sulfonamide group. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

8-methyl-5-oxo-6H-pyrido[2,3-b][1,5]benzoxazepine-9-sulfonamide

InChI

InChI=1S/C13H11N3O4S/c1-7-5-9-10(6-11(7)21(14,18)19)20-13-8(12(17)16-9)3-2-4-15-13/h2-6H,1H3,(H,16,17)(H2,14,18,19)

InChI Key

LKQAARSXOHMVLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N)OC3=C(C=CC=N3)C(=O)N2

Origin of Product

United States

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